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molecular formula C18H20BClO3 B8523174 2-(3-(4-Chlorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(4-Chlorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8523174
M. Wt: 330.6 g/mol
InChI Key: JSMPNXZNOULERF-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.23 g), copper(II) acetate (0.19 g), triethylamine (0.218 g) and 4-chlorophenylboronic acid (0.237 g) were stirred at room temperature overnight. The solid was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column), eluting with 0-25% ethyl acetate/hexane, to provide the title compound.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.218 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[O:3]1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(N(CC)CC)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([O:15][C:11]2[CH:10]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:14]=[CH:13][CH:12]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)O)C
Name
Quantity
0.237 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0.19 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
0.218 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column)
WASH
Type
WASH
Details
eluting with 0-25% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=C(C=CC2)B2OC(C(O2)(C)C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08940737B2

Procedure details

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.23 g), copper(II) acetate (0.19 g), triethylamine (0.218 g) and 4-chlorophenylboronic acid (0.237 g) were stirred at room temperature overnight. The solid was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column), eluting with 0-25% ethyl acetate/hexane, to provide the title compound.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.218 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[O:3]1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(N(CC)CC)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([O:15][C:11]2[CH:10]=[C:9]([B:4]3[O:3][C:2]([CH3:16])([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5]3)[CH:14]=[CH:13][CH:12]=2)=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)O)C
Name
Quantity
0.237 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0.19 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
0.218 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Varian, Superflash SF25-40 g column)
WASH
Type
WASH
Details
eluting with 0-25% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC=2C=C(C=CC2)B2OC(C(O2)(C)C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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